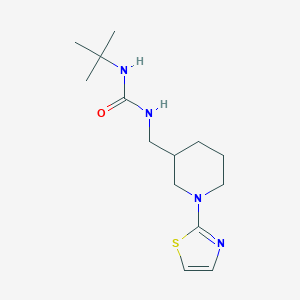
1-(Tert-butyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAK-659 has been found to inhibit several kinases, including BTK, ITK, and JAK3, which are involved in various signaling pathways that play a crucial role in immune cell function.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research has been conducted on the synthesis of tri-substituted ureas, including those with N-heterocyclic substituents, highlighting methodologies that could potentially be applied to the synthesis of "1-(Tert-butyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea". These studies detail the use of N-methylpiperazine moieties, phenyl, and N-heterocyclic substituents, showcasing techniques like 1H, 13C NMR, and IR spectroscopies for structural analysis (Iriepa & Bellanato, 2013).
Conformational Studies : The conformation and tautomerism of similar compounds have been observed, providing insights into the behavior of ureas containing thiazole derivatives under various conditions, which is crucial for understanding the chemical properties and potential reactivity of "1-(Tert-butyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea".
Applications in Medicinal Chemistry and Organic Synthesis
Medicinal Chemistry : Ureas with N-heterocyclic substituents have been explored for their biological activities, including as inhibitors of certain enzymes and receptors. These studies could imply potential biomedical applications for the compound , including its role in the development of new therapeutics targeting specific pathways (Getlik et al., 2012).
Organic Synthesis : The use of urea derivatives in the synthesis of complex organic molecules has been documented, highlighting their role as intermediates in the construction of pharmacologically relevant structures. This includes their participation in asymmetric synthesis and the formation of novel compounds with potential therapeutic uses (Jona et al., 2009).
properties
IUPAC Name |
1-tert-butyl-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-14(2,3)17-12(19)16-9-11-5-4-7-18(10-11)13-15-6-8-20-13/h6,8,11H,4-5,7,9-10H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXJKHXLPOEIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCCN(C1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2714930.png)

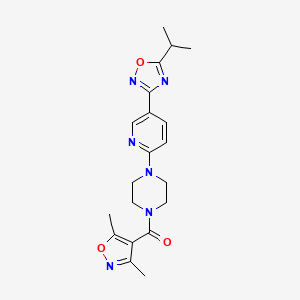

![N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2714936.png)
![3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2714940.png)
![2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714941.png)
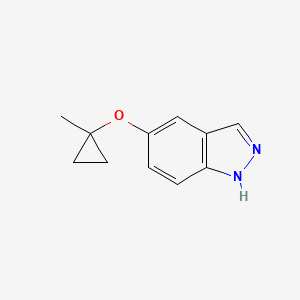
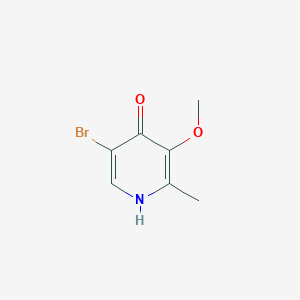
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2714944.png)
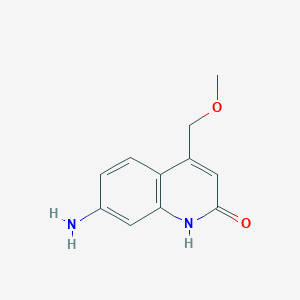
![N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2714947.png)
![N-isobutyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-3-piperidinecarboxamide](/img/structure/B2714949.png)